molecular formula C9H15ClO4S B1526032 1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester CAS No. 374931-27-8

1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester

Cat. No. B1526032
CAS RN: 374931-27-8
M. Wt: 254.73 g/mol
InChI Key: BLTNEUAGFFPFCV-UHFFFAOYSA-N
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Description

1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester is a chemical compound with the molecular formula C9H15ClO4S and a molecular weight of 254.73 g/mol. It is a type of fatty acid ester, which are derived by transesterification of fats with methanol .


Synthesis Analysis

Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Capillary columns with Carbowax-type (polyethylene glycol) stationary phases are typically used for analyses of saturated and unsaturated fatty acid methyl esters .


Molecular Structure Analysis

The molecular structure of 1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester can be analyzed using techniques such as mass spectrometry (MS). In MS, organic molecules are bombarded by electrons or other ionic species causing them to ionize and fragment for separation by a magnetic field .


Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . The triglyceride transesterification process can be analyzed using various 1D and 2D NMR techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester can be analyzed through various techniques. For example, the esterification of carotenoids can result in substantial changes in their properties such as solubility and susceptibility to oxidation .

Scientific Research Applications

Environmental Biomarker Development

1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) is utilized as a plasticizer to replace phthalates in various applications. Research has identified urinary metabolites of DINCH, which can serve as biomarkers for exposure assessment. The oxidative metabolites, including cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH), cyclohexane-1,2-dicarboxylic acid-mono(oxo-isononyl) ester (MONCH), and cyclohexane-1,2-dicarboxylic acid-mono(hydroxy-isononyl) ester (MHNCH), indicate environmental exposure to DINCH and its potential health impact. This discovery enables more accurate assessment of exposure to plasticizers and their effects on human health (Silva et al., 2013).

Synthetic Chemistry and Natural Product Synthesis

The chemical reactivity of cyclohexanecarboxylic acid derivatives, such as 1-chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester, plays a significant role in the synthesis of various compounds. For instance, the treatment of methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters with anhydrous Na2CO3 in refluxing xylene produces methyl-substituted 1-cyclopentene-1-carboxylic esters. This process is crucial for generating intermediates important in the synthesis of natural products and other organic compounds, demonstrating the versatility and importance of cyclohexanecarboxylic acid derivatives in synthetic chemistry (TakedaAkira & TsuboiSadao, 1977).

Mechanism of Action

The mechanism of action of 1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester can be understood through the Claisen condensation reaction. In this reaction, one ester acts as a Claisen enolate donor (nucleophile) while a second ester acts as the Claisen acceptor (electrophile) .

Future Directions

The catalytic reduction of carboxylic acids and their esters is receiving increased attention in the context of upgrading of bio-based feedstocks. Seed and vegetable oils, which are important bio-based resources, can be transformed into fatty alcohols and other bulk chemicals .

properties

IUPAC Name

methyl 1-(chlorosulfonylmethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO4S/c1-14-8(11)9(7-15(10,12)13)5-3-2-4-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTNEUAGFFPFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to the method for the preparation of 4-(R)-benzyl-3-(2-(R)-chlorosulfonylmethyl-3-methyl butyryl)oxazolidin-2-one, from 1-acetylsulfanyl-methylcyclohexanecarboxylic acid methyl ester (20 g), to provide the title compound as a red oil (14 g, 96%).
Name
4-(R)-benzyl-3-(2-(R)-chlorosulfonylmethyl-3-methyl butyryl)oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-acetylsulfanyl-methylcyclohexanecarboxylic acid methyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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